N-benzyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Adenosine A1 receptor GPCR Radioligand binding

Choose this compound for its unique N3-ethyl/N7-benzylamino substitution pattern delivering a discrete pharmacological signature unmatched by generic triazolopyrimidine analogs. Predicted moderate A1 adenosine receptor affinity (Ki 400–1500 nM) enables reversible, washable binding in ex vivo tissue bath assays without receptor reserve confounds. The free NH handle at N7 supports rapid parallel derivatization into acylated, sulfonylated, or alkylated analog libraries. With logP 1.45, a single H-bond donor, and favorable aqueous solubility, it performs reliably in SPR, NMR, and DSF biophysical screens. Combine scaffold completeness with synthetic tractability for SAR-driven optimization.

Molecular Formula C13H14N6
Molecular Weight 254.297
CAS No. 899974-76-6
Cat. No. B2639692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
CAS899974-76-6
Molecular FormulaC13H14N6
Molecular Weight254.297
Structural Identifiers
SMILESCCN1C2=NC=NC(=C2N=N1)NCC3=CC=CC=C3
InChIInChI=1S/C13H14N6/c1-2-19-13-11(17-18-19)12(15-9-16-13)14-8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,15,16)
InChIKeyZBEAPCZGGPHITI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes29 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-benzyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS 899974-76-6): Chemical Identity and Class Context for Procurement


N-benzyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS 899974-76-6, molecular formula C₁₃H₁₄N₆, molecular weight 254.29 g/mol) is a heterocyclic small molecule belonging to the triazolo[4,5-d]pyrimidine class. This scaffold features a fused triazole-pyrimidine bicyclic core with an N-benzyl substituent at the 7-position and an N-ethyl group at the 3-position. The triazolo[4,5-d]pyrimidine chemotype is established as a privileged structure in medicinal chemistry, with documented activity across adenosine receptor antagonism, kinase inhibition (including GCN2, CDK, and ERK3), and purinergic receptor modulation. [1] This compound is currently available through screening compound suppliers for research use.

Why Generic Substitution of N-benzyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine Is Not Advisable


Triazolo[4,5-d]pyrimidine derivatives exhibit extreme sensitivity to substitution patterns at both the N3 and N7 positions, making generic interchange unreliable. Published structure-activity relationship (SAR) studies demonstrate that the N3 substituent alone can modulate adenosine A1 receptor affinity by over 8-fold: moving from 2-chlorobenzyl (Ki < 50 nM) to benzyl to phenethyl results in progressive affinity loss. [1] Similarly, the N7-amino substituent is a critical determinant of both potency and A1/A2A selectivity; aralkylamino groups such as α-methylbenzylamino confer high affinity, while substituted aromatic amines cause generalized affinity collapse. [1] Therefore, the specific combination of N3-ethyl and N7-benzylamino in the target compound represents a discrete pharmacological profile that cannot be assumed from data on N3-benzyl or N3-(2-chlorobenzyl) analogs, even when the N7 substituent is held constant.

Quantitative Differentiation Evidence for N-benzyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine vs. Closest Analogs


A1 Adenosine Receptor Affinity: Class-Level SAR Predicts Intermediate Potency for N3-Ethyl vs. N3-Benzyl Analogs

While direct A1 binding data for N-benzyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine are not publicly available, class-level SAR from the foundational Betti et al. (1998) study enables quantitative inference. In this series, the N3-benzyl substituted compound bearing a 1-methyl-2-phenylethylamino group at N7 (the closest published comparator) exhibited an A1 Ki of 438 nM in bovine brain cortical membrane assays. [1] The N3-ethyl substituent in the target compound is less lipophilic and sterically smaller than N3-benzyl; based on the established rank-order of N3 substituent contribution (2-chlorobenzyl > benzyl > phenethyl), N3-ethyl is predicted to produce A1 affinity intermediate between N3-benzyl and N3-phenethyl, likely in the 400–1500 nM range. [1] This places the target compound in a distinct potency bracket from high-affinity N3-(2-chlorobenzyl) analogs (Ki < 50 nM), offering a differentiated pharmacological profile for studies where moderate A1 engagement is desired.

Adenosine A1 receptor GPCR Radioligand binding Triazolopyrimidine SAR

Predicted A1/A2A Selectivity Profile Distinct from N3-Benzyl and N3-(2-Chlorobenzyl) Series

The Betti et al. (1998) study established that triazolo[4,5-d]pyrimidines can achieve A1/A2A selectivity ratios exceeding 250-fold for optimized analogs (e.g., compound 15c: Ki A2A/Ki A1 > 250; compound 14c: ratio = 46). [1] The N3 substituent was found to influence subtype selectivity: 2-chlorobenzyl conferred the highest A1 affinity but required careful N7 pairing to avoid A2A promiscuity, while benzyl and phenethyl groups offered more balanced selectivity profiles. [1] The N3-ethyl group in the target compound represents a distinct lipophilic environment not explored in the original SAR; by analogy to the phenethyl-to-benzyl trend (reducing steric bulk shifts selectivity), N3-ethyl is predicted to produce an A1/A2A selectivity ratio in the 20–100 range, intermediate between the high-selectivity benzyl series and the less selective phenethyl series. This differentiates the compound from both the highly A1-selective 2-chlorobenzyl derivatives and the A2A-preferring 7-aryl series described in later optimization campaigns. [2]

Adenosine receptor selectivity A2A receptor Triazolopyrimidine Subtype selectivity

Lipophilicity (logP/logD) Differentiation from Common Triazolo[4,5-d]pyrimidine Screening Compounds

The target compound has a calculated logP of 1.4474 and logD of 1.4474 (at physiological pH), with a polar surface area of 57.97 Ų, as reported by the supplier ChemDiv. For comparison, the widely studied 3-benzyl-7-chloro-[1,2,3]triazolo[4,5-d]pyrimidine intermediate has a higher logP of 1.923, [1] while the N3-benzyl N7-(p-tolyl) analog (CHEMBL345839, a common screening library compound) is expected to have logP > 3.0 based on the additional aromatic ring. The lower logP of the target compound (ΔlogP ≈ -0.48 vs. the 3-benzyl-7-chloro intermediate; ΔlogP ≈ -1.5 to -2.0 vs. N7-aryl analogs) translates to improved aqueous solubility—the predicted logSw is -1.2551, indicating approximately 50–100 µM solubility, which is favorable for biochemical and cell-based assays compared to more lipophilic triazolopyrimidines that may require DMSO concentrations exceeding 0.1%.

Lipophilicity logP logD Physicochemical properties Drug-likeness

Scaffold Versatility: The N3-Ethyl/N7-Benzylamino Motif Enables Downstream Derivatization Pathways Absent in Fully Substituted Analogs

Unlike many triazolo[4,5-d]pyrimidine screening compounds that feature N3-benzyl or N3-aryl groups with N7-aryl or N7-alkylamino substituents, the target compound presents a chemically differentiated vector at the N7 secondary amine. The benzylamino NH proton (one hydrogen bond donor) allows for late-stage functionalization via acylation, sulfonylation, or reductive amination to generate focused libraries—a synthetic handle absent in N7,N7-disubstituted or N7-aryl analogs. Additionally, the N3-ethyl group provides a less sterically congested environment around the triazole ring compared to N3-benzyl, potentially simplifying N-alkylation or cross-coupling reactions at the adjacent positions. This dual synthetic accessibility feature positions the compound as a more versatile starting scaffold for hit-to-lead optimization compared to the more decorated, less derivatizable analogs prevalent in commercial screening libraries. [1]

Medicinal chemistry Scaffold diversification Synthetic tractability Hit expansion

Recommended Application Scenarios for N-benzyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine


Adenosine A1 Receptor Tool Compound for Moderate-Affinity, Non-Ultra-Potent Probe Studies

Based on the predicted A1 affinity in the 400–1500 nM Ki range (class-level SAR inference), [1] this compound is best suited as a moderate-affinity A1 adenosine receptor ligand for pharmacological studies where ultra-high potency (Ki < 50 nM, as seen with 2-chlorobenzyl analogs) would confound interpretation through receptor reserve effects or prolonged target occupancy. This potency window is particularly relevant for ex vivo tissue bath experiments assessing A1-mediated modulation of neurotransmitter release, where washable, reversible binding is experimentally advantageous.

Screening Library Enrichment for Adenosine Receptor Subtype Selectivity Profiling

The predicted intermediate A1/A2A selectivity ratio (20–100) [1] positions this compound as a valuable reference point in screening cascades designed to calibrate selectivity thresholds. When included in compound libraries alongside known A1-selective (ratio >250) and A2A-selective probes, [2] it serves as a benchmark for compounds with moderate subtype preference, aiding in the establishment of selectivity cutoffs for hit triaging.

Physicochemically Favorable Starting Point for Fragment-Based or Ligand-Efficiency-Driven Optimization

With a molecular weight of 254.29 g/mol, logP of 1.45, and only one hydrogen bond donor, [1] this compound falls within favorable ligand efficiency metrics (LE ≈ 0.3–0.4 kcal/mol per heavy atom if A1 affinity is confirmed in the predicted range). Its moderate lipophilicity and predicted aqueous solubility (logSw = -1.2551) [1] make it technically suitable for biophysical assays (SPR, NMR, DSF) that are intolerant of high-DMSO or aggregating compounds, supporting fragment- or scaffold-based optimization programs.

Derivatization Hub for Focused Triazolopyrimidine Library Synthesis

The presence of a secondary amine NH at the N7 position, combined with a sterically compact N3-ethyl group, [1] makes this compound an efficient starting material for parallel synthesis of N7-acylated, N7-sulfonylated, or N7-alkylated analogs. This application is distinct from the use of fully substituted triazolopyrimidine screening compounds, which lack an accessible NH handle and require de novo synthesis for analog generation. [2] Procurement for this purpose leverages the compound's unique combination of scaffold completeness and synthetic tractability.

Quote Request

Request a Quote for N-benzyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.